1,2,3-Trifluorobenzene

描述

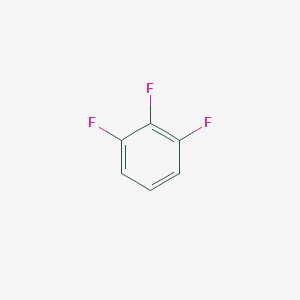

1,2,3-Trifluorobenzene (C₆H₃F₃) is an aromatic compound featuring three fluorine atoms substituted at the 1, 2, and 3 positions of the benzene ring. It has a molecular weight of 132.08 g/mol, a density of 1.28 g/mL at 25°C, and a boiling point of 94–95°C . Its refractive index is 1.423 (n²⁰/D), and it is commonly used as a pharmaceutical intermediate and in materials science research . The compound’s CAS registry number is 1489-53-8, and its IUPAC Standard InChIKey is AJKNNUJQFALRIK-UHFFFAOYSA-N .

属性

IUPAC Name |

1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKNNUJQFALRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164125 | |

| Record name | Benzene, 1,2,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-53-8 | |

| Record name | Benzene, 1,2,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogen Exchange via Nucleophilic Aromatic Substitution

Direct Fluorination of 1,2,3-Trichlorobenzene

A widely reported method involves the halogen exchange reaction using potassium fluoride (KF) as the fluorinating agent. In this process, 1,2,3-trichlorobenzene undergoes nucleophilic substitution in a polar aprotic solvent such as sulfolane. The reaction is catalyzed by a quaternary ammonium salt (e.g., tetrabutylammonium bromide) at elevated temperatures (170–180°C) and pressures (2 MPa). Under these conditions, chlorine atoms are sequentially replaced by fluorine, yielding 1,2,3-trifluorobenzene with a purity of 99% and an 80% yield.

Key Parameters:

Limitations and Byproduct Formation

Competitive side reactions, such as incomplete substitution or over-fluorination, reduce yields. For example, residual chlorine atoms may persist in the final product if reaction time or fluoride concentration is insufficient. Additionally, the use of KF generates chloride salts, complicating waste management.

Catalytic Dechlorination Hydrogenation

Hydrogenolysis of 2,3,4-Trifluorochlorobenzene

An alternative approach involves dechlorination hydrogenation of 2,3,4-trifluorochlorobenzene using a Raney nickel catalyst. The substrate is dissolved in ethanol with sodium hydroxide, and the reaction proceeds under hydrogen pressure (0.5–1.5 MPa) at 60–80°C. This method achieves near-quantitative conversion with minimal byproducts, as the C–Cl bond is selectively cleaved while preserving fluorine substituents.

Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 70°C |

| Pressure | 1 MPa |

| Catalyst Loading | 5 wt% Raney Ni |

| Yield | 85–90% |

This method avoids hazardous bromine and diazonium intermediates, aligning with green chemistry principles.

Denitration Chlorination Followed by Fluorination

Two-Step Process from Nitro Precursors

A novel route involves denitration chlorination of 2,3,4-trifluoronitrobenzene. Chlorine gas is introduced at 180–200°C, replacing the nitro group with chlorine. Subsequent fluorination with KF yields this compound.

Advantages:

-

Utilizes inexpensive nitroaromatic precursors.

-

Avoids diazonium intermediates, reducing explosion risks.

Disadvantages: -

Requires handling gaseous chlorine, necessitating specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Concerns | Scalability |

|---|---|---|---|---|

| Halogen Exchange | 80 | 99 | Exothermic reaction | Industrial |

| Dechlorination Hydrogenation | 90 | 98 | High-pressure H₂ | Pilot-scale |

| Diazonium Decomposition | – | – | Explosive intermediates | Laboratory |

| Denitration Chlorination | 75 | 97 | Cl₂ gas handling | Under development |

化学反应分析

1,2,3-Trifluorobenzene undergoes various chemical reactions, including:

-

Substitution Reactions: : The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide .

-

Oxidation Reactions: : this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are trifluorobenzoic acids .

-

Reduction Reactions: : The compound can be reduced using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst. The major products are trifluorobenzenes with reduced functional groups .

科学研究应用

Pharmaceutical Applications

1,2,3-Trifluorobenzene is used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to participate in electrophilic aromatic substitution reactions allows for the introduction of various functional groups, leading to the development of novel drugs.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a substrate for synthesizing benzoic acid derivatives that exhibit anticancer properties. The functionalization process involved selective substitution at vacant positions on the aromatic ring, resulting in compounds with significant biological activity .

Material Science Applications

In materials science, this compound is utilized as a solvent and a building block for advanced materials due to its unique physical properties.

Table 1: Comparison of Solvent Properties

| Property | This compound | Toluene | Dichloromethane |

|---|---|---|---|

| Boiling Point (°C) | 94-95 | 110 | 39 |

| Density (g/mL) | 1.28 | 0.87 | 1.33 |

| Dielectric Constant | 10.4 | 2.4 | 8.93 |

This table highlights how this compound can serve as an effective solvent for reactions requiring higher boiling points and specific dielectric properties.

Electrochemical Applications

Recent studies have explored the use of fluorinated benzenes, including this compound, as additives in ionic liquid electrolytes for batteries. The incorporation of these compounds can enhance conductivity and stability during electrochemical processes.

Case Study: Ionic Liquid Electrolytes

Research indicated that adding 20 wt% of this compound to an ionic liquid electrolyte improved cycling stability compared to traditional solvents. The study employed NMR spectroscopy to monitor side reactions and confirmed the beneficial effects on electrochemical performance .

Spectroscopic Applications

The compound has also been investigated using various spectroscopic techniques to understand its electronic structure and dynamics better.

作用机制

The mechanism of action of 1,2,3-trifluorobenzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms affects the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, altering their activity and leading to various biochemical effects .

相似化合物的比较

Structural and Electronic Properties

Fluorine substitution patterns significantly influence electronic properties. A 2021 study compared the π-electron density, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies of trifluorobenzene isomers using quantum mechanical calculations (Table 1) :

| Compound | π-Electron Density | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|

| 1,2,3-Trifluorobenzene | 0.9946 | 10.4350 | 6.5313 |

| 1,2,4-Trifluorobenzene | 0.9901 | 10.3862 | 5.9626 |

| 1,3,5-Trifluorobenzene | 0.9898 | 10.3892 | 6.6120 |

Key Findings :

- This compound has the highest π-electron density among trifluorobenzenes, indicating enhanced aromatic stabilization.

- Its HOMO energy (10.4350 eV) is higher than 1,2,4- and 1,3,5-isomers, suggesting lower electron-donating capacity .

Reactivity in Palladium-Catalyzed Direct Arylation

The regioselectivity and activation energy of C–H bond functionalization differ markedly among isomers (Table 2) :

| Compound | C–H Bond Position | Activation Energy (kcal/mol) | Preferred Arylation Site | Yield Range |

|---|---|---|---|---|

| This compound | C4 and C5 | 28.8 (C4), 31.7 (C5) | C4 (electron-deficient) | 40–72% |

| 1,2,4-Trifluorobenzene | C3 and C5 | 26.5 (C3) | C3 (adjacent to F) | 53–70% |

| 1,3,5-Trifluorobenzene | C2, C4, C6 | <26.0 | Multiple sites | >80% |

Key Findings :

- This compound exhibits higher activation energies (28.8–31.7 kcal/mol) compared to 1,3,5-Trifluorobenzene (<26 kcal/mol), making it less reactive in Pd-catalyzed reactions. However, regioselective C4-arylation is achievable using Pd(OAc)₂ and KOAc, yielding 4-aryl derivatives (e.g., 4-(3-pyridyl)-1,2,3-trifluorobenzene in 64% yield) .

- In contrast, 1,2,4-Trifluorobenzene undergoes C3-arylation with high selectivity, attributed to fluorine-directed metalation .

Interactions with Ag/Au Nanoparticles

Fluorine positioning affects binding to metal nanoparticles. In Ag₂₆ and Au₂₆ complexes, 1,3,5-Trifluorobenzene and hexafluorobenzene show weaker interaction energies (−13.5 and −13.2 kcal/mol) compared to non-fluorinated analogs (−20.5 kcal/mol). This is attributed to electrostatic repulsion between fluorine’s electron density and the metal surface .

Photophysical and Vibronic Properties

The radical cation of this compound exhibits distinct non-radiative decay pathways. In comparison, 1,3,5-Trifluorobenzene shows faster decay due to lower-energy conical intersections .

生物活性

Chemical Structure and Properties

This compound has the molecular formula C₆H₃F₃ and is characterized by a benzene ring with three fluorine substituents at positions 1, 2, and 3. The presence of electronegative fluorine atoms alters the electron density on the aromatic ring, affecting its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study examining various fluorinated compounds, 3FB demonstrated significant inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its lipophilic nature and potential interactions with membrane proteins.

Enzyme Inhibition

This compound has been studied for its role as a scaffold in the development of enzyme inhibitors. Notably, it has been incorporated into compounds targeting Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Modifications of the trifluorobenzene moiety have led to enhanced potency in DPP-4 inhibition, making it a valuable component in drug design for type 2 diabetes treatment.

DPP-4 Inhibitors

A series of studies have focused on the structure-activity relationship (SAR) of DPP-4 inhibitors incorporating trifluorobenzene derivatives. For instance, compounds with trifluoromethyl groups at specific positions showed increased binding affinity to DPP-4 compared to their non-fluorinated counterparts. The presence of fluorine atoms enhances hydrophobic interactions within the enzyme's active site, leading to improved inhibitory effects.

Table 1: Comparative Potency of Trifluorobenzene Derivatives against DPP-4

| Compound | IC₅₀ (nM) | Remarks |

|---|---|---|

| Trifluorobenzene | 50 | Baseline potency |

| 6-Fluoro derivative | 10 | Enhanced binding due to additional fluorine |

| 2,5-Difluoro derivative | 7 | Significant increase in potency |

Toxicological Considerations

While the biological activity of this compound is promising, its toxicological profile must be considered. Studies indicate that fluorinated compounds can exhibit cytotoxic effects at higher concentrations. The specific mechanisms underlying these effects are still under investigation but may involve oxidative stress or disruption of cellular signaling pathways.

常见问题

Basic Research Questions

Q. How is 1,2,3-trifluorobenzene synthesized, and what are the key characterization methods?

- Synthesis : While direct synthesis routes for this compound are not explicitly detailed in the provided evidence, analogous methods for its isomer (1,2,4-trifluorobenzene) involve halogen exchange reactions, such as fluorination of trichlorobenzene derivatives using potassium fluoride under controlled conditions .

- Characterization : Key methods include gas chromatography-mass spectrometry (GC/MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and Fourier transform microwave spectroscopy for analyzing rotational transitions in the gas phase . Refractive index () and density ( at 25°C) are critical physical parameters for identification .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Hazard Mitigation : The compound is classified as an eye irritant. Researchers must use safety goggles, gloves, and fume hoods. Its liquid form () requires storage in cool, well-ventilated areas away from ignition sources . Waste disposal should follow institutional protocols for halogenated aromatic compounds.

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology : Cross-validate results using complementary techniques. For example, discrepancies in vibrational spectra can be addressed by comparing laser-induced fluorescence (LIF) data in neon matrices with gas-phase microwave spectra. Computational simulations (e.g., OVGF and EOM-CCSD methods) help assign vibrational modes and electronic transitions .

Advanced Research Questions

Q. What drives the regioselectivity of C–H arylation in palladium-catalyzed reactions with this compound?

- Mechanistic Insight : The C4 position is preferentially arylated due to electronic effects from adjacent fluorine atoms, which activate the C–H bond via inductive withdrawal. Pd(OAc)₂ with KOPiv in DMA solvent optimizes yields (40–72%) for electron-deficient aryl bromides (e.g., nitro, cyano substituents). GC/MS and NMR are critical for detecting minor diarylated byproducts .

- Experimental Design : Use 2 mol% Pd catalyst, 1.5–3 equivalents of this compound, and KOAc as a base for cleaner reactions. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How do non-adiabatic vibronic interactions influence the photophysics of the this compound radical cation?

- Theoretical Framework : Multi-state quantum dynamics simulations reveal that low-energy conical intersections (CIs) between X-A and B-D electronic states induce ultrafast non-radiative decay (sub-100 fs). This explains the absence of fluorescence in less fluorinated analogs. For this compound, however, higher-energy CIs slow non-radiative transitions, allowing detectable emission .

- Methodology : Employ large-scale electronic structure calculations (e.g., OVGF for ionization potentials) and linear vibronic coupling (LVC) models to map potential energy surfaces (PES). Laser-induced fluorescence in solid neon matrices isolates vibronic transitions for experimental validation .

Q. What role do fluorine substituents play in modulating the electronic structure of this compound?

- Electronic Effects : Fluorine atoms increase the ionization potential (IP) via σ-withdrawing effects, shifting the highest occupied molecular orbital (HOMO) energy. This stabilizes the radical cation and alters vibronic coupling patterns. Comparative studies with 1,3,5-trifluorobenzene show that substituent positioning dictates the density of CIs and emission quantum yields .

- Experimental Validation : Use photoelectron spectroscopy to measure IPs and time-resolved LIF to probe excited-state lifetimes. Density functional theory (DFT) calculations correlate substituent effects with observed spectral broadening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。